

commercial availability of 5-Chloro-4-iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Chloro-4-iodo-2-methoxypyridine
CAS No.:	1227602-85-8
Cat. No.:	B3033864

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An In-Depth Technical Guide to the Commercial Availability and Application of **5-Chloro-4-iodo-2-methoxypyridine**

Part 1: Executive Summary

5-Chloro-4-iodo-2-methoxypyridine (CAS: 1227602-85-8) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and complex pharmaceutical intermediates. Its commercial value lies in its trifunctional orthogonality: it possesses three distinct handles—an iodine at C4, a chlorine at C5, and a methoxy group at C2—that react at significantly different rates. This allows for precise, sequential functionalization, making it a "linchpin" scaffold for fragment-based drug discovery (FBDD).

While commercially available, this compound is often a "make-on-demand" item or stocked in limited quantities (gram scale) by specialized catalogs. Buyers must exercise extreme caution regarding regioisomeric purity, as the structurally similar isomer 2-chloro-4-iodo-5-methoxypyridine (CAS 1211516-07-2) is frequently misidentified or cross-listed in aggregator databases.

Part 2: Chemical Profile & Specifications

Property	Specification
Chemical Name	5-Chloro-4-iodo-2-methoxypyridine
CAS Number	1227602-85-8 (Verify against structure; do not confuse with 1211516-07-2)
Molecular Formula	C ₆ H ₅ ClINO
Molecular Weight	269.47 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability	Light-sensitive (due to C-I bond); Hygroscopic
Storage	-20°C, Inert atmosphere (Argon/Nitrogen), Dark

Critical Quality Attribute (CQA):

- Regioisomeric Purity:

98%.^[1]

- Dominant Impurity: 5-Chloro-3-iodo-2-methoxypyridine (arising from non-selective lithiation during synthesis).
- Residual Solvent: THF (common from lithiation steps).

Part 3: Synthetic Provenance & Impurity Logic

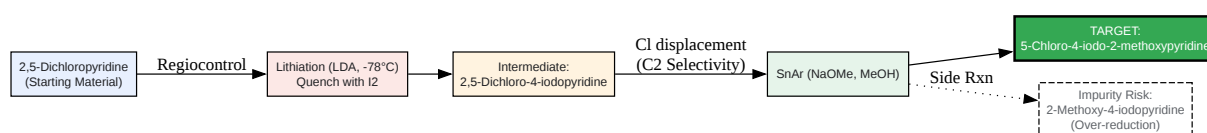
Understanding the synthesis is not just academic; it is the only way to validate the quality of the material you purchase. The commercial route typically avoids direct iodination of 2-methoxy-5-chloropyridine, which favors the C3 position (ortho to the methoxy group) rather than the desired C4 position.

The Validated Commercial Route (The "Dichloropyridine" Strategy)

To ensure the iodine is installed at C4, reputable manufacturers utilize a sequence starting from 2,5-dichloropyridine. This route leverages the directing power of the C2-chlorine and the acidity of the C4-proton.

- **Regioselective Lithiation:** 2,5-Dichloropyridine is treated with LDA at -78°C . The lithium preferentially installs at C4 (ortho to the C5-Cl and meta to C2-Cl) rather than C3 or C6.
- **Iodination:** An iodine source () is added to quench the C4-lithio species, yielding 2,5-dichloro-4-iodopyridine.
- **Nucleophilic Aromatic Substitution (**)
): The intermediate is treated with Sodium Methoxide (NaOMe). The Chlorine at C2 is highly activated (ortho to Nitrogen) and is displaced preferentially over the C4-Iodine (I is a poorer leaving group in and C4 is less activated) and the C5-Chlorine (unactivated meta position).

Visualizing the Synthesis Workflow



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Caption: Validated synthetic route ensuring C4-iodine placement via 2,5-dichloropyridine precursor.

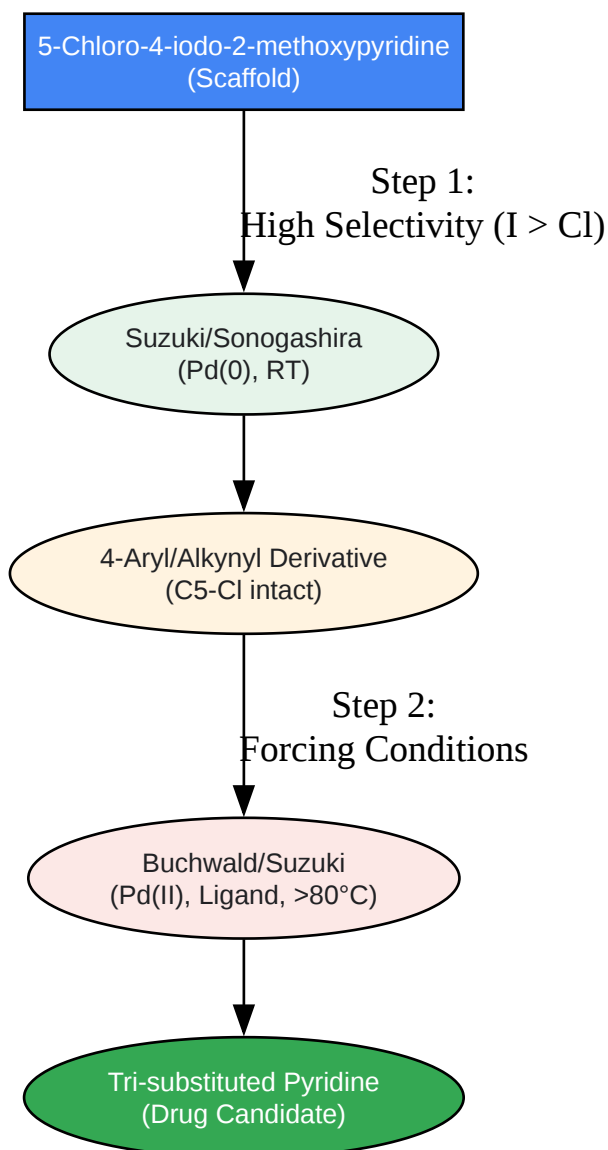
Part 4: Applications in Drug Discovery

The compound serves as a bifunctional linker with orthogonal reactivity. In a medicinal chemistry campaign, this allows for the sequential construction of tri-substituted pyridine scaffolds, common in kinase inhibitors (e.g., MAPK, ERK, or EGFR inhibitors).

Reactivity Hierarchy

- Position C4 (Iodine): Most reactive. Undergoes rapid Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) at room temperature or mild heating.
- Position C5 (Chlorine): Moderately reactive. Requires forcing conditions (higher temp, specialized ligands like XPhos or Buchwald precatalysts) to react. This allows the C4 group to be installed first without touching the C5 group.
- Position C2 (Methoxy): Least reactive. Acts as a masked hydroxyl group (can be demethylated to pyridone) or a stable donor group.

Strategic Reaction Map



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Caption: Orthogonal reactivity profile allowing sequential functionalization of C4 and C5 positions.

Part 5: Commercial Availability & Sourcing Strategy

Market Status

- Availability: "Building Block" status. Rarely held in bulk (kg) stock.
- Typical Pack Sizes: 250mg, 1g, 5g.

- Lead Time: 2-3 weeks (often shipped from synthesis hubs in China/India).
- Price Band: High (\$). Expect \$100 - \$300 per gram for high purity.

Recommended Suppliers (Aggregators)

- BLD Pharm: Catalog #BD234895 (Verify CAS 1227602-85-8).
- Combi-Blocks: Often carries halo-pyridines; check for "QC-858" or similar codes.
- WuXi AppTec / Enamine: Best for custom synthesis if stock is unavailable.

Quality Control Checklist (Buyer's Guide)

When receiving this material, request the Certificate of Analysis (CoA) and verify:

- ¹H NMR: Look for two distinct singlets for the pyridine protons.
 - C6-H: ~8.2 ppm (Deshielded by N and Cl).
 - C3-H: ~7.2 ppm (Shielded by OMe).
 - Note: If you see doublets, you likely have the wrong isomer (2-chloro-4-iodo-5-methoxypyridine).
- LC-MS: Confirm single peak purity >98%. Iodine-containing compounds can degrade on acidic columns; use neutral pH if possible.

References

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